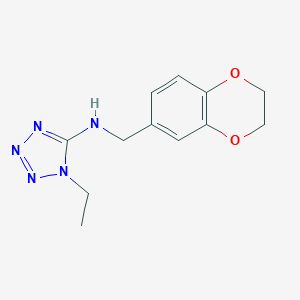
(2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine, also known as MEMN, is a chemical compound that has been widely used in scientific research due to its unique properties. MEMN is a synthetic compound that belongs to the class of amines and contains both naphthalene and morpholine moieties. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism Of Action
The mechanism of action of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to block the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
(2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Advantages And Limitations For Lab Experiments
(2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has also been found to exhibit a range of biological activities, making it a versatile compound for use in various assays. However, there are also some limitations to the use of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and signaling pathways. Additionally, the effects of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine. One area of research is the development of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine derivatives with improved potency and selectivity. Another area of research is the elucidation of the mechanism of action of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine and its effects on various enzymes and signaling pathways. Additionally, the potential use of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine as a therapeutic agent for various diseases, including cancer and viral infections, warrants further investigation. Finally, the development of new methods for the synthesis of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine and its derivatives may enable the production of novel compounds with unique biological activities.
Synthesis Methods
The synthesis of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine is a multistep process that involves the reaction of naphthalene with 2-bromoethyl morpholine in the presence of a catalyst. The resulting product is then treated with an amine to obtain (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine. The synthesis of (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Scientific Research Applications
(2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has been extensively studied for its potential use in the treatment of various diseases. Its anti-inflammatory properties have been investigated in the context of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has also been found to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. In addition, (2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine has been shown to have antiviral activity against a range of viruses, including HIV, hepatitis B and C, and influenza.
properties
Product Name |
(2-Morpholin-4-yl-ethyl)-naphthalen-1-ylmethyl-amine |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C17H22N2O/c1-2-7-17-15(4-1)5-3-6-16(17)14-18-8-9-19-10-12-20-13-11-19/h1-7,18H,8-14H2 |
InChI Key |
ZCSGULJDACWCQP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)

![4-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B276642.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)